molecular formula C19H25N3O5 B11066584 ethyl (4-{[(3,4-dimethoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(3,4-dimethoxyphenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11066584
M. Wt: 375.4 g/mol
InChI Key: YQMCUTOPYQKMIX-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl acetate group and a dimethoxyphenylacetamido group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dimethoxyphenylacetic acid with an appropriate amine to form the acetamido intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: A related compound with similar structural features but different functional groups.

    Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a dimethoxyphenyl group but different core structure.

The uniqueness of ETHYL 2-{4-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C19H25N3O5/c1-6-27-18(24)11-22-13(3)19(12(2)21-22)20-17(23)10-14-7-8-15(25-4)16(9-14)26-5/h7-9H,6,10-11H2,1-5H3,(H,20,23)

InChI Key

YQMCUTOPYQKMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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